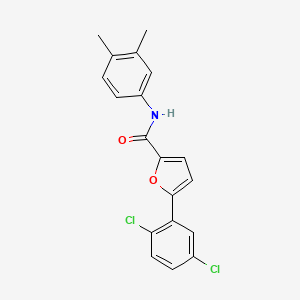
5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, along with dichlorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine, such as 3,4-dimethylaniline, in the presence of a coupling agent like EDCI or DCC.
Substitution with dichlorophenyl group: This can be done through a Friedel-Crafts acylation reaction using 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like AlCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Studies on its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic use.
Industry
Polymer Science: Use in the synthesis of novel polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide would depend on its specific application. For instance, if it is being studied as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In the context of catalysis, it could act as a ligand, coordinating with metal centers to facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-dichlorophenyl)-N-phenylfuran-2-carboxamide: Lacks the dimethyl groups on the phenyl ring.
5-(2,5-dichlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide: Contains methoxy groups instead of methyl groups.
Uniqueness
The presence of both dichlorophenyl and dimethylphenyl groups in 5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide may confer unique steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C19H15Cl2NO2 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11-3-5-14(9-12(11)2)22-19(23)18-8-7-17(24-18)15-10-13(20)4-6-16(15)21/h3-10H,1-2H3,(H,22,23) |
InChI Key |
UZYTYJBLKVYPIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















